Cas no 2231674-07-8 (1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid)

1-(Diphenylmethyl)-3-methylazetidine-3-carboxylic acid is a structurally unique azetidine derivative featuring a diphenylmethyl substituent at the 1-position and a carboxylic acid group at the 3-position. This compound is of interest in medicinal chemistry due to its constrained azetidine ring, which can enhance binding affinity and metabolic stability in drug design. The diphenylmethyl group contributes to lipophilicity, potentially improving membrane permeability, while the carboxylic acid moiety offers versatility for further derivatization or salt formation. Its rigid scaffold makes it a valuable intermediate for synthesizing bioactive molecules, particularly in the development of CNS-targeting compounds or enzyme inhibitors. The product is typically supplied as a high-purity solid for research applications.
1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid structure
2231674-07-8 structure
商品名:1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
CAS番号:2231674-07-8
MF:C18H19NO2
メガワット:281.348964929581
MDL:MFCD31705516
CID:5106851

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
    • MDL: MFCD31705516
    • インチ: 1S/C18H19NO2/c1-18(17(20)21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,20,21)
    • InChIKey: KHRGMBYFRLXWKK-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C2=CC=CC=C2)C2=CC=CC=C2)CC(C)(C(O)=O)C1

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1155-250.0mg
1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
2231674-07-8 94%
250.0mg
¥765.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1155-500.0mg
1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
2231674-07-8 94%
500.0mg
¥1280.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1155-5.0g
1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
2231674-07-8 94%
5.0g
¥5762.0000 2024-08-03
Advanced ChemBlocks
P50168-1G
1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
2231674-07-8 97%
1G
$450 2023-09-15
Advanced ChemBlocks
P50168-5G
1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
2231674-07-8 97%
5G
$1,350 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1155-100.0mg
1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
2231674-07-8 94%
100.0mg
¥573.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLL1155-1.0g
1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
2231674-07-8 94%
1.0g
¥1920.0000 2024-08-03

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid 関連文献

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acidに関する追加情報

Professional Introduction to 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic Acid (CAS No: 2231674-07-8)

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid, identified by the CAS number 2231674-07-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine class, which is characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a diphenylmethyl group and a methyl group at the 3-position of the azetidine ring imparts unique chemical and pharmacological properties, making it a valuable scaffold for the development of novel therapeutic agents.

The structural features of 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid make it an intriguing candidate for further investigation in drug discovery. The diphenylmethyl group, also known as benzylidene, is known for its ability to enhance binding affinity and stability in protein-ligand interactions. This moiety has been widely employed in the design of small-molecule inhibitors and agonists due to its favorable pharmacokinetic properties. Additionally, the azetidine ring itself is a versatile scaffold that can be modified to target various biological pathways, including enzyme inhibition and receptor binding.

In recent years, there has been a growing interest in azetidine derivatives as potential therapeutic compounds. These derivatives have shown promise in several areas of medicine, including antiviral, anti-inflammatory, and anticancer applications. The specific modification of the azetidine ring with functional groups such as carboxylic acids has further expanded its utility in drug design. For instance, the carboxylic acid group in 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid can be used to form esters or amides, which are common pharmacophores in drug molecules.

The synthesis of 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the diphenylmethyl group typically involves Friedel-Crafts alkylation or acylation reactions, while the formation of the azetidine ring can be achieved through cyclization reactions of appropriate precursors. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have also been utilized to improve yield and purity.

The pharmacological potential of 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid has been explored in several preclinical studies. These studies have highlighted its ability to interact with specific biological targets, leading to potential therapeutic effects. For example, derivatives of this compound have demonstrated inhibitory activity against certain enzymes involved in inflammatory pathways. Additionally, modifications to the scaffold have shown promising results in targeting receptors associated with neurological disorders.

The use of computational modeling and high-throughput screening techniques has accelerated the discovery process for compounds like 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid. These methods allow researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. The integration of machine learning algorithms has further enhanced the accuracy of these predictions, enabling more efficient drug development pipelines.

In conclusion, 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid (CAS No: 2231674-07-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated pharmacological properties make it a promising candidate for further research and development. As our understanding of biological pathways continues to expand, compounds like this one will play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2231674-07-8)1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid
A1239844
清らかである:99%/99%/99%
はかる:500.0mg/1.0g/5.0g
価格 ($):160/241/722